Product packaging for Quercetin-3,7-di-O-beta-D-gentiobioside(Cat. No.:)

Quercetin-3,7-di-O-beta-D-gentiobioside

Cat. No.: B14032129
M. Wt: 950.8 g/mol
InChI Key: CDIJIBVEQMGHPW-UMQUMIMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Flavonoid Classes and Biological Significance

Flavonoids are a class of polyphenolic compounds with a basic C6-C3-C6 skeleton structure. They are broadly distributed throughout the plant kingdom, with over 9,000 distinct structures identified. koreascience.kr Based on the oxidation state and functional groups of the central C-ring, flavonoids are categorized into several major subclasses. These classifications are fundamental to understanding their diverse roles in plants and their potential effects on human health. biointerfaceresearch.comnih.gov

The biological significance of flavonoids is largely attributed to their antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. biointerfaceresearch.comnih.gov They play crucial roles in plants, contributing to pigmentation to attract pollinators, protecting against UV radiation and pathogens, and acting as signaling molecules. chemfaces.com In human health research, their capacity to scavenge free radicals and modulate key cellular enzyme functions is a primary focus. esjpesticides.org.eg

Flavonoid ClassStructural FeatureExamplesCommon Dietary SourcesReported Biological Significance
Flavonols 3-hydroxy-4-keto groupQuercetin (B1663063), Kaempferol, MyricetinOnions, kale, apples, teaAntioxidant, Anti-inflammatory, Cardioprotective nih.govesjpesticides.org.eg
Flavones 4-keto group, double bond at C2-C3Apigenin, LuteolinParsley, celery, chamomileAnti-inflammatory, Neuroprotective nih.gov
Flavanones Saturated C2-C3 bondHesperetin, Naringenin (B18129), EriodictyolCitrus fruits (oranges, lemons)Antioxidant, Cholesterol-lowering nih.gov
Flavanols (or Catechins) No keto group, no C2-C3 double bondCatechin, EpicatechinGreen tea, grapes, apples, cocoaCardioprotective, Antioxidant news-medical.net
Anthocyanins Flavylium cation structureCyanidin, Delphinidin, MalvidinBerries, red grapes, red cabbagePigmentation, Antioxidant biointerfaceresearch.com
Isoflavones B-ring attached to C3 instead of C2Genistein, DaidzeinSoybeans and other legumesPhytoestrogenic activity

The Role of Glycosylation in Flavonoid Research and Biological Activities

Most flavonoids exist in nature not as aglycones but as glycosides, where they are attached to sugar units. nih.gov Glycosylation, the enzymatic process of attaching these sugar moieties, profoundly alters the physicochemical properties of the flavonoid molecule. nih.gov This modification is a key focus of academic study as it significantly influences the compound's solubility, stability, bioavailability, and ultimate biological activity. koreascience.krnih.gov

The attachment of hydrophilic sugar molecules generally increases the water solubility and stability of the otherwise poorly soluble flavonoid aglycones. nih.govnih.gov This enhancement is crucial for the storage of these compounds in plant cell vacuoles. However, the effect of glycosylation on bioavailability is complex. While some flavonoid glycosides can be absorbed directly, most must be hydrolyzed by intestinal enzymes or gut microbiota into their aglycone form before absorption can occur. nih.govresearchgate.net The type and position of the sugar can influence the rate and extent of this absorption. researchgate.net

Furthermore, glycosylation modulates the biological effects of flavonoids. The aglycone is often considered the more biologically active form, particularly concerning in vitro antioxidant capacity, as the sugar moiety can hinder the free radical scavenging ability of the core phenolic structure. nih.gov However, glycosylation can also confer specific targeting abilities or enhance certain activities, leading some researchers to view flavonoid glycosides as pro-drugs that release the active aglycone at specific sites within the body. nih.gov

PropertyEffect of GlycosylationMechanism/RationaleResearch Implication
Water Solubility Generally IncreasedAddition of hydrophilic sugar moieties. nih.govAffects extraction methods and potential for use in aqueous systems.
Stability Generally IncreasedProtects the flavonoid core from oxidative degradation. nih.govImportant for processing and storage in functional foods and nutraceuticals.
Bioavailability Variable/ComplexDepends on hydrolysis by intestinal enzymes/microbiota to the absorbable aglycone. nih.gov The sugar type affects absorption rates. researchgate.netA critical factor in determining in vivo efficacy.
Antioxidant Activity Often Decreased (in vitro)Sugar moieties can mask the hydroxyl groups responsible for radical scavenging. nih.govThe aglycone is often the more potent antioxidant form.
Biological Activity ModulatedCan enhance specific activities or act as a pro-drug, releasing the aglycone after ingestion. nih.govGlycosylation patterns can lead to novel biological functions.

Contextualization of Quercetin-3,7-di-O-beta-D-gentiobioside within Quercetin Glycoside Research

Quercetin is one of the most abundant and extensively studied dietary flavonols. researchgate.net Found in a wide array of plant-based foods, quercetin is almost exclusively present in glycosidic forms. chemfaces.com Research into quercetin glycosides is vast, exploring their roles in preventing cardiovascular disease and their potential anticancer properties. researchgate.netchemfaces.com Common forms studied include quercetin-3-O-glucoside and rutin (B1680289) (quercetin-3-O-rutinoside).

This compound represents a more structurally complex member of this family. It is a diglycoside, meaning the quercetin aglycone is attached to two separate sugar units. Specifically, it features two gentiobiose sugars—a disaccharide composed of two glucose units—attached at the 3 and 7 positions of the quercetin core. This high degree of glycosylation suggests significantly altered chemical properties compared to simpler quercetin glycosides. Based on data from chemical suppliers, its basic physicochemical properties have been identified. chemfaces.comchemfaces.com

PropertyValue
Compound Name This compound
Molecular Formula C39H50O27 chemfaces.comchemfaces.com
Molecular Weight 950.8 g/mol chemfaces.comchemfaces.com

Current State and Gaps in Academic Research on this compound

Despite the extensive research on quercetin and its common glycosides, academic literature on this compound is exceptionally sparse. The current state of knowledge is largely confined to its identification as a chemical entity. The compound is commercially available from specialty chemical suppliers and is included in compound libraries used for high-throughput screening, indicating its availability for research purposes. chemfaces.comcaltagmedsystems.co.uk

However, there are significant gaps in the scientific understanding of this specific compound. A thorough review of published academic databases reveals a lack of dedicated research on its key characteristics:

Natural Occurrence: There are no definitive, peer-reviewed studies confirming the natural plant sources of this compound. While plants rich in complex flavonoid glycosides, such as Safflower (Carthamus tinctorius), are known to produce a variety of quercetin derivatives, the presence of this specific compound has not been explicitly documented. biointerfaceresearch.comnih.gov

Isolation and Characterization: Detailed reports on the isolation of this compound from a natural source, along with its full spectroscopic characterization (e.g., NMR, mass spectrometry), are not available in the accessible literature.

Biological Activities: There are no published studies investigating the potential biological activities of this compound. Its antioxidant, anti-inflammatory, or other potential therapeutic properties remain unexamined. Consequently, how its complex glycosylation pattern affects its bioactivity and bioavailability compared to simpler quercetin glycosides is entirely unknown.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H50O27 B14032129 Quercetin-3,7-di-O-beta-D-gentiobioside

Properties

Molecular Formula

C39H50O27

Molecular Weight

950.8 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1

InChI Key

CDIJIBVEQMGHPW-UMQUMIMUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Natural Abundance and Botanical Sourcing of Quercetin 3,7 Di O Beta D Gentiobioside

Identification of Plant Families and Species Containing Quercetin-3,7-di-O-beta-D-gentiobioside

Direct evidence for the isolation of this compound from a specific plant species is not widely reported in publicly available scientific literature. However, the presence of structurally similar quercetin (B1663063) glycosides in certain plant families, particularly ferns, suggests potential sources for this compound. The family Aspleniaceae, commonly known as the spleenworts, is a notable source of a variety of flavonoids.

While information on this compound is limited, a closely related analog, Quercetin-3-O-beta-D-glucopyranosyl-7-O-beta-gentiobioside, has been identified in specific plant species. This provides a significant lead for researchers investigating sources of complex quercetin glycosides.

Table 1: Documented Botanical Sources of Quercetin-3-O-beta-D-glucopyranosyl-7-O-beta-gentiobioside

Plant SpeciesFamilyPlant PartReference
Descurainia sophiaBrassicaceaeSeeds chemfaces.comselleckchem.com
Lepidium apetalumBrassicaceaeSeeds caymanchem.com

The identification of this related compound in the Brassicaceae family suggests that this family may be a promising area for the investigation of other complex quercetin glycosides, including this compound.

Furthermore, phytochemical studies of various fern species, such as those in the Asplenium genus, have revealed a rich diversity of flavonoid compounds. researchgate.netresearchgate.netbenthamdirect.comresearchgate.net While these studies have not yet specifically identified this compound, the established presence of complex flavonoids makes ferns a logical target for future screening.

The distribution of flavonoids, including quercetin glycosides, within a plant is not uniform and can vary significantly between different organs and tissues. Generally, these compounds are found in higher concentrations in tissues that are more exposed to external stressors, such as light and pathogens.

In ferns, flavonoids are commonly found in the fronds (leaves). uma.ac.id The accumulation of these compounds in the leaves is consistent with their proposed role in protecting the plant from UV radiation and oxidative damage. uma.ac.id Studies on various fern species have indicated that the fronds tend to have a higher concentration of secondary metabolites, including flavonoids, compared to other parts of the plant like the stems or rhizomes. uma.ac.id For instance, in Cyclosorus parasiticus, the average level of flavonoids in the leaves was found to be higher than in the stems. uma.ac.id

Table 2: General Distribution of Flavonoids in Plant Tissues

Plant Organ/TissueGeneral Flavonoid ConcentrationRationale
Leaves (Fronds)HighProtection against UV radiation, oxidative stress, and herbivory. uma.ac.id
FlowersHighPollinator attraction and UV protection.
StemsModerate to LowStructural support and transport; lower metabolic activity compared to leaves. uma.ac.id
Roots/RhizomesVariableRole in nutrient uptake, interaction with soil microbes, and defense against soil-borne pathogens.
SeedsVariableProtection of the embryo and involvement in dormancy and germination. chemfaces.comcaymanchem.com

Factors Influencing Natural Accumulation and Variation in Plant Material

The concentration and composition of flavonoids, including this compound, in plants are influenced by a complex interplay of genetic and environmental factors.

Genetic Factors: The biosynthesis of flavonoids is under strict genetic control. The presence and expression levels of genes encoding the enzymes in the flavonoid biosynthetic pathway determine the types and amounts of flavonoids a plant can produce. This inherent genetic blueprint is the primary determinant of a plant species' flavonoid profile.

Environmental Factors: A variety of external factors can significantly modulate the accumulation of flavonoids:

Light Intensity: Increased light intensity, particularly UV radiation, is a well-documented trigger for flavonoid biosynthesis. nih.gov Plants accumulate these compounds in their outer tissues to act as a sunscreen, protecting them from DNA damage. Studies on edible ferns have shown that higher light intensity can lead to an increase in total phenols and flavonoids. nih.gov

Temperature: Temperature can have a significant impact on flavonoid accumulation, with some studies suggesting that lower temperatures can promote the accumulation of certain flavonols. nih.gov

Nutrient Availability: The availability of essential nutrients in the soil can influence the production of secondary metabolites. For example, adequate nitrogen has been shown to increase the expression of genes involved in flavonoid biosynthesis. uma.ac.id

Environmental Stress: Biotic stresses, such as microbial infections and insect attacks, and abiotic stresses like drought and heavy metal exposure, can induce the production of flavonoids as part of the plant's defense mechanism. uma.ac.id

Altitude and Soil pH: The geographical location, including altitude and soil pH, can also affect the secondary metabolite content of plants. uma.ac.id For instance, the soil pH can influence nutrient uptake, which in turn affects flavonoid biosynthesis. uma.ac.id

Isolation and Purification Methodologies for Quercetin 3,7 Di O Beta D Gentiobioside

Chromatographic Separation Strategies for Complex MixturesWhile general chromatographic techniques are widely used for flavonoids, the application and optimization of these methods for Quercetin-3,7-di-O-beta-D-gentiobioside have not been documented.

Advanced Chromatographic Systems for High-Purity IsolationAdvanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) have not been reported in the context of isolating this compound.

Further research and publication are required to elucidate the natural sources and develop specific, validated methods for the extraction and purification of this compound.

Analytical Strategies for Detection and Quantification of Quercetin 3,7 Di O Beta D Gentiobioside

Development of High-Resolution Chromatographic Methods

The development of robust and sensitive analytical methods is fundamental for the reliable analysis of Quercetin-3,7-di-O-beta-D-gentiobioside. Liquid chromatography coupled with mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound, particularly in complex biological samples like plasma. A rapid and sensitive LC-MS/MS method has been developed for the pharmacokinetic study of a closely related compound, quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside, in rats, and a similar approach can be applied for this compound. nih.gov

The method typically involves a simple protein precipitation step for plasma samples, followed by chromatographic separation on a C18 column. The use of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly selective detection. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and minimizing interference from the sample matrix. For instance, for a similar quercetin (B1663063) glycoside, the optimized mass transition ion-pair (m/z) for quantification was 787.3/301.3. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it provides a high-throughput platform for the analysis of this compound. A UPLC-MS/MS method developed for another quercetin glycoside, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, in rat plasma demonstrates the potential of this technique. nih.gov

Chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov The high resolving power of UPLC allows for the separation of closely related flavonoid glycosides, which is critical when analyzing complex mixtures. The mass spectrometer, typically a triple quadrupole instrument, is operated in the multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the negative ion mode, which is well-suited for the analysis of phenolic compounds like flavonoids.

The validation of any analytical method is crucial to ensure its reliability and reproducibility. Based on the International Council on Harmonisation (ICH) guidelines, key validation parameters for the analysis of this compound should be established. A study on the validation of an analytical method for quercetin-3-o-gentiobioside provides a relevant framework. fao.org

Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For a similar quercetin glycoside, linearity was observed with a correlation coefficient (r²) of 0.9999. fao.org

Precision: This is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). The precision is typically expressed as the relative standard deviation (RSD). For quercetin-3-o-gentiobioside, intra-day precision was found to be between 0.50-1.48% and inter-day precision was between 0.07-3.37%. fao.org

Accuracy: This is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. The accuracy of the method for quercetin-3-o-gentiobioside was reported to be between 104.87-109.64% for intra-day and 106.85-109.06% for inter-day measurements. fao.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the analytical instrument. For quercetin-3-o-gentiobioside, the LOD was 0.24 µg/mL. fao.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The LOQ for quercetin-3-o-gentiobioside was 0.71 µg/mL. fao.org

Table 1: Method Validation Parameters for a Related Quercetin Glycoside

ParameterFindingReference
Linearity (r²)0.9999 fao.org
Intra-day Precision (RSD %)0.50 - 1.48 fao.org
Inter-day Precision (RSD %)0.07 - 3.37 fao.org
Intra-day Accuracy (%)104.87 - 109.64 fao.org
Inter-day Accuracy (%)106.85 - 109.06 fao.org
Limit of Detection (LOD)0.24 µg/mL fao.org
Limit of Quantification (LOQ)0.71 µg/mL fao.org

Application in Biological Matrices and Complex Samples

The validated high-resolution chromatographic methods can be applied to determine the concentration of this compound in various biological matrices such as plasma, urine, and tissues. This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound. For instance, a UHPLC-(ESI)QTOF MS/MS method has been successfully used to profile quercetin metabolites in human plasma after the consumption of applesauce enriched with apple peel. ucdavis.edu This demonstrates the capability of such methods to handle complex biological samples and identify a range of related metabolites.

Comparative Analysis with Other Quercetin Glycosides and Aglycone

The structural similarity among different quercetin glycosides and the aglycone (quercetin) presents a significant analytical challenge. High-resolution chromatography is essential to differentiate this compound from other glycosides that may co-elute in less sophisticated systems. The retention time in a chromatographic system is influenced by the polarity of the molecule. Glycosylation increases the polarity of the quercetin aglycone, leading to shorter retention times on reversed-phase columns. The type and number of sugar moieties, as well as their linkage positions, will result in distinct retention times for each glycoside.

Mass spectrometry provides an additional layer of specificity. The molecular weight of this compound will be unique due to its specific glycosylation pattern. Furthermore, the fragmentation pattern in MS/MS analysis can be used to confirm the identity of the compound. The fragmentation of the glycosidic bonds will produce characteristic fragment ions corresponding to the quercetin aglycone and the sugar moieties, allowing for unambiguous identification and differentiation from other quercetin derivatives. For example, the fragmentation of quercetin glycosides often results in a prominent ion at m/z 301, corresponding to the quercetin aglycone. scirp.org

A comparative pharmacokinetic study of quercetin, isoquercitrin (B50326) (quercetin-3-O-glucoside), and quercetin-3-O-β-D-glucuronide in rats highlighted the importance of specific analytical methods to track the metabolic fate of these related compounds. peerj.com Such studies are crucial for understanding which form of quercetin is bioactive in vivo.

Biosynthesis and Metabolic Pathways of Quercetin Glycosides

Enzymatic Glycosylation in Plants: Genetic and Biochemical Aspects

The formation of quercetin (B1663063) glycosides is the final step in the biosynthesis of these secondary metabolites. nih.gov This process, known as glycosylation, involves the attachment of sugar moieties to the quercetin aglycone backbone. This enzymatic reaction is crucial as it enhances the solubility and stability of the flavonoid compounds. mdpi.com

The process is catalyzed by a diverse group of enzymes called UDP-glycosyltransferases (UGTs). mdpi.com These enzymes facilitate the transfer of a sugar group from an activated nucleotide sugar, such as UDP-glucose, to the hydroxyl groups on the quercetin molecule. nih.gov The vast diversity of flavonoids found in nature is a direct result of the large multigene family of UGTs, which exhibit specificity for different sugar donors, acceptor molecules (like quercetin), and the position of attachment (regioselectivity). nih.govnih.gov Glycosylation can occur at various positions on the flavonoid structure, but the 3-OH and 7-OH groups are common sites. nih.gov

The core biosynthesis leading to the quercetin aglycone itself is a well-defined pathway involving several key enzymes.

Table 1: Key Enzymes in the Upstream Biosynthesis of Quercetin Aglycone

Enzyme Abbreviation Function
Phenylalanine ammonia (B1221849) lyase PAL Converts phenylalanine to cinnamic acid.
Cinnamic acid 4-hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid.
4-coumarate: CoA ligase 4CL Activates p-coumaric acid to 4-coumaroyl-CoA.
Chalcone (B49325) synthase CHS Condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
Chalcone isomerase CHI Cyclizes naringenin chalcone to naringenin (a flavanone).
Flavanone 3-hydroxylase F3H Hydroxylates naringenin to dihydrokaempferol (B1209521).
Flavonoid 3'-hydroxylase F3'H Hydroxylates dihydrokaempferol to dihydroquercetin.
Flavonol synthase FLS Introduces a double bond into dihydroquercetin to form the flavonol quercetin.

Role of Glycosyltransferases in Gentiobiose Attachment to Quercetin

The formation of a complex glycoside such as Quercetin-3,7-di-O-beta-D-gentiobioside, which features two disaccharide (gentiobiose) units, is not accomplished by a single enzyme. It requires a sequential series of reactions catalyzed by different UGTs with distinct specificities. Gentiobiose is a disaccharide composed of two glucose units linked by a β(1→6) bond.

The biosynthesis would proceed in a stepwise manner:

Initial Glucosylation: A UGT with regioselectivity for the 3-OH or 7-OH position of the quercetin aglycone catalyzes the attachment of the first glucose molecule from a UDP-glucose donor.

Chain Elongation: A second glycosyltransferase, likely a glucosyltransferase, then adds another glucose molecule to the C6 hydroxyl of the first glucose, forming the gentiobiose chain.

Repeat Glycosylation: This two-step process is then repeated at the other hydroxyl position (e.g., the 7-OH if the first attachment was at 3-OH, or vice versa) to complete the final this compound structure.

This stepwise synthesis model is supported by studies on the bioengineering of flavonoid glycosides, where multiple UGTs from different sources are used sequentially to create novel bisglycosides. For instance, researchers have successfully produced quercetin-3-O-glucoside-7-O-rhamnoside by using two distinct glycosyltransferases from Arabidopsis thaliana in an engineered E. coli system. researchgate.net One enzyme, AtUGT78D2, first attaches a glucose at the 3-position, and a second enzyme, AtUGT89C1, subsequently adds a rhamnose at the 7-position. researchgate.net This demonstrates the principle of using multiple, specific UGTs to build complex glycosidic structures.

Biotransformation and Enzymatic Synthesis Approaches (e.g., from Rutin (B1680289) to other Quercetin Glycosides)

Beyond natural biosynthesis in plants, quercetin glycosides can be synthesized or modified using biotechnological methods, often referred to as biotransformation. These approaches leverage microorganisms or their isolated enzymes to catalyze specific reactions, enabling the production of specific or novel glycosides.

A prominent example is the modification of rutin (quercetin-3-O-rutinoside). Rutin is a common dietary flavonol that can be used as a starting material for producing other valuable quercetin glycosides. oup.com The biotransformation of rutin often involves the selective removal of its rhamnose sugar moiety by microbial α-L-rhamnosidase enzymes, yielding quercetin-3-O-glucoside (isoquercitrin). nih.govfrontiersin.org This conversion is significant because isoquercitrin (B50326) has different bioavailability and biological activity compared to rutin. nih.gov Fungi such as Aspergillus niger are known to produce the necessary enzymes for this transformation. nih.govresearchgate.net

Furthermore, microbial systems can be engineered to perform glycosylation. Strains of Streptomyces rimosus and various filamentous fungi have been shown to convert quercetin into different glycosylated derivatives. These bioconversion processes offer an efficient and environmentally friendly alternative to complex chemical synthesis for producing specific quercetin glycosides.

Table 2: Examples of Biotransformation Approaches for Quercetin Glycosides

Starting Compound Biocatalyst / Enzyme Product Reference
Rutin Aspergillus niger (crude enzyme extract) Quercetin-3-O-glucoside (Isoquercitrin) nih.gov
Rutin Human gut microbiota (Enterobacteriaceae) Quercetin-3-O-glucoside (Isoquercitrin) frontiersin.org
Rutin Human gut microbiota (Lachnospiraceae) Quercetin frontiersin.org
Rutin Acid Treatment (0.5 M HCl in 80% ethanol) Quercetin nih.gov
Quercetin Engineered E. coli with two UGTs Quercetin-3-O-glucoside-7-O-rhamnoside researchgate.net

In Vivo Metabolism in Animal Models

The metabolic fate of quercetin glycosides in animal models is highly dependent on the structure and size of the attached sugar moiety. While direct metabolic data for this compound is not available, its pathway can be inferred from extensive studies on other large, complex quercetin glycosides.

Large and complex glycosides like this compound are generally not absorbed intact in the upper gastrointestinal tract. acs.org Their large size and hydrophilic nature prevent passive diffusion across the small intestinal epithelium. While some smaller glucosides can be hydrolyzed by brush border enzymes like lactase-phlorizin hydrolase (LPH) or absorbed via glucose transporters, this is not the case for complex rutinosides or likely for di-gentiobiosides. nih.govmdpi.comnih.gov

Consequently, these large glycosides transit to the large intestine, where they are subjected to extensive metabolism by the resident gut microbiota. nih.govnih.gov The colonic microbiota possesses a vast arsenal (B13267) of enzymes, including β-glucosidases and other glycoside hydrolases, capable of cleaving the glycosidic bonds. frontiersin.orgcccresearch.nl This enzymatic deglycosylation is a critical and rate-limiting step for the absorption of the flavonoid. nih.gov The process involves the sequential removal of the four sugar units from this compound to release the free quercetin aglycone. frontiersin.org Following deglycosylation, the gut microbiota can further degrade the quercetin aglycone into smaller phenolic acid derivatives. nih.gov

The absorption of flavonoids is fundamentally linked to their glycosylation status. There are two primary pathways for absorption:

Absorption of Aglycone: The predominant mechanism for large glycosides is the absorption of the quercetin aglycone after its release by microbial enzymes in the colon. mdpi.com The aglycone is more lipophilic than its glycoside counterparts and can be absorbed by intestinal epithelial cells via passive diffusion. nih.gov

Absorption of Intact Glycosides: Some smaller quercetin glucosides (monoglycosides) can be absorbed in the small intestine. nih.gov This can occur via active transport by the sodium-dependent glucose co-transporter 1 (SGLT1) or after hydrolysis by enzymes located at the brush border (LPH) or within the intestinal cells (cytosolic β-glucosidase). nih.govnih.govmdpi.com However, studies have shown that diglycosides are transported much less efficiently than monoglucosides, and it is highly unlikely that a large molecule like this compound would be absorbed intact. nih.govnih.govresearchgate.net

Therefore, the bioavailability of quercetin from this compound is almost entirely dependent on the deglycosylation activity of the colonic microflora.

Once the quercetin aglycone is absorbed into the enterocytes (intestinal cells), it does not enter the systemic circulation in its free form. Instead, it undergoes immediate and extensive first-pass metabolism, primarily through phase II conjugation reactions. mdpi.combohrium.com These reactions also occur in the liver after the absorbed metabolites are transported via the portal vein. nih.gov

The major conjugation reactions are:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic pathway for quercetin. nih.gov

Sulfation: The addition of a sulfate (B86663) group, mediated by sulfotransferases (SULTs).

Methylation: The addition of a methyl group, primarily catalyzed by catechol-O-methyltransferase (COMT), which converts quercetin to its methylated derivatives, isorhamnetin (B1672294) and tamarixetin.

As a result of this extensive metabolism, the forms of quercetin that circulate in the bloodstream are exclusively conjugated metabolites, such as quercetin-glucuronides, quercetin-sulfates, and methylated quercetin conjugates. jst.go.jp Free quercetin aglycone is typically undetectable in plasma following oral administration of its glycosides. bohrium.com These conjugated metabolites are more water-soluble, facilitating their transport in the blood and eventual excretion in the urine. nih.gov

Table 3: Major Conjugated Metabolites of Quercetin Found in Plasma

Metabolite Type Specific Examples
Glucuronides Quercetin-3'-O-glucuronide, Quercetin-3-O-glucuronide, Quercetin-7-O-glucuronide
Sulfates Quercetin-3'-O-sulfate
Methylated Forms Isorhamnetin (3'-O-methylquercetin), Tamarixetin (4'-O-methylquercetin)
Mixed Conjugates Isorhamnetin-glucuronide, Isorhamnetin-glucuronide-sulfate, Quercetin-glucuronide-sulfate

Investigations into Biological Activities and Underlying Mechanisms in Vitro and in Vivo Animal Studies

Modulation of Metabolic Processes

Quercetin-3,7-di-O-beta-D-gentiobioside has been identified as a flavonoid glycoside with lipid-lowering properties. caymanchem.com In vitro studies using the human liver cancer cell line, HepG2, have demonstrated its potential to modulate lipid metabolism. Specifically, this compound was shown to reduce triglyceride levels in HepG2 cells that were induced with sodium oleate (B1233923) to mimic conditions of lipid accumulation. caymanchem.com At a concentration of 30 µM, this compound effectively lowered the increased triglyceride levels within these cells. caymanchem.com This finding, originating from research on bioactive constituents from the seeds of Lepidium apetalum, points to a direct role of this specific glycoside in cellular lipid regulation. caymanchem.com

Table 1: Lipid-Lowering Effect of this compound in HepG2 Cells

Cell LineInducing AgentCompound ConcentrationObserved EffectSource
HepG2Sodium Oleate30 µMReduction in triglyceride levels caymanchem.com

Scientific literature available for review does not currently provide specific data on the inhibitory effects of this compound on aldose reductase or the formation of advanced glycation endproducts (AGEs).

There are no specific studies in the reviewed scientific literature that detail the inhibitory activity of this compound against carbohydrate-hydrolyzing enzymes such as maltase.

Cellular Antioxidant Mechanisms

Investigations specifically quantifying the free radical scavenging capabilities of this compound through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) are not detailed in the available scientific literature. While the aglycone, quercetin (B1663063), is a well-documented antioxidant, specific data for its 3,7-di-O-beta-D-gentiobioside derivative is not presently available.

Research detailing the effects of this compound on the regulation of endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) or catalase, has not been identified in the reviewed literature.

Anti-Inflammatory Signaling Pathways in Cellular Models

Currently, there is a lack of specific studies detailing the effects of this compound on anti-inflammatory signaling pathways in cellular models. Research on other quercetin glycosides, however, suggests potential mechanisms. For instance, Quercetin-7-O-β-D-glucopyranoside has been shown to possess anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW 264.7 macrophages. researchgate.net This compound also suppressed the release of nitric oxide and granulocyte macrophage-colony-stimulating factor, key mediators of inflammation. researchgate.net Similarly, Quercetin 3-O-β-("2"-galloyl)-glucopyranoside demonstrated potent anti-inflammatory effects by reducing the expression of nitric oxide, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-activated mouse macrophages. nih.gov This activity was linked to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, ERK, and JNK. nih.gov

Enzyme and Protein Interaction Studies

The interaction of this compound with various enzymes and proteins is an area with minimal direct research. However, studies on related compounds offer valuable information.

While no specific data exists for the inhibitory effects of this compound on viral proteases, research on other quercetin glycosides has shown promising results. For example, quercetin-3-β-galactoside was identified as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the viral life cycle. nih.gov This inhibition was demonstrated through molecular docking, bioassays, and mutagenesis studies, which also revealed that the Gln189 residue in the protease plays a key role in the binding interaction. nih.gov The study also synthesized derivatives of quercetin-3-β-galactoside to explore structure-activity relationships, finding that modifications to the sugar moiety and the quercetin backbone significantly impacted inhibitory activity. nih.gov Furthermore, the aglycone, quercetin, has been shown to inhibit the activity of the enterovirus 71 (EV71) 3C protease, thereby blocking viral replication. nih.gov

There is no specific information available regarding the interactions of this compound with DMEs and DTs in animal models. However, a study on a related compound, Quercetin-3-O-β-D-glucoside (Q3GA), in rats demonstrated significant interactions. nih.govnih.gov Intravenous administration of Q3GA was found to reduce the bioavailability of orally administered cyclosporin (B1163) A. nih.govnih.gov This effect was attributed to the inhibition of the mRNA and protein expression levels of various DMEs and DTs in the liver and small intestine. nih.govnih.gov

The following table summarizes the observed effects of Q3GA on the mRNA expression of specific drug transporters in rats. nih.gov

Drug TransporterOrganEffect of Q3GA Administration
Mdr1Small IntestineDecreased expression
Mdr1LiverDecreased expression
BcrpSmall IntestineDecreased expression
Mrp2Small IntestineDecreased expression
Slco2b1Small IntestineDecreased expression
Slco1b2LiverDecreased expression

This data is for Quercetin-3-O-β-D-glucoside (Q3GA) and not this compound.

Direct in vivo studies on the impact of this compound on nuclear receptor regulation are not available in the current literature. The aforementioned study on Quercetin-3-O-β-D-glucoside (Q3GA) in rats suggested that the observed changes in the expression of DMEs and DTs may be linked to the regulation of nuclear receptors (NRs). nih.govnih.gov NRs are key transcriptional regulators of genes involved in drug metabolism and transport. The study posited that the interplay between Q3GA, NRs, DMEs, and DTs could explain the reduced bioavailability of cyclosporin A. nih.govnih.gov However, the specific nuclear receptors affected and the precise mechanisms of regulation were not fully elucidated.

Investigations in Animal Models (e.g., Rat Studies) for Specific Physiological Effects

Specific physiological effects of this compound have not been extensively studied in animal models. However, research on other quercetin glycosides provides some insights into their potential in vivo activities. For instance, a study in rats investigated the pharmacokinetics of quercetin, isoquercitrin (B50326) (quercetin-3-O-glucoside), and quercetin-3-O-β-D-glucuronide, revealing that these compounds can be absorbed into the plasma and undergo interconversion. peerj.com Another study in rats showed that quercetin-3-O-β-D-glucuronide is an antioxidative metabolite found in plasma after oral administration of quercetin. nih.gov In a study focused on glucose metabolism, quercetin-3-O-glucoside was found to improve glucose tolerance in rats, an effect partly attributed to the decreased expression of intestinal glucose transporters. researchgate.net

A study on feline esophageal epithelial cells, an in vitro model, showed that Quercetin-3-O-β-D-glucuronopyranoside offered protection against ethanol-induced cell damage. nih.gov While not an in vivo animal study, this points to potential cytoprotective effects that could be investigated in animal models.

Structure Activity Relationship Sar Studies of Quercetin Glycosides

Influence of Glycosylation Position and Sugar Type on Biological Activities

The biological activities of quercetin (B1663063) glycosides are significantly modulated by the position, number, and type of sugar moieties attached to the quercetin aglycone. Glycosylation, the attachment of sugar units, is a primary strategy for modifying the physicochemical properties of quercetin, such as its water solubility, stability, and bioavailability. While quercetin itself has poor water solubility, its glycosylated forms are generally more soluble.

The position of glycosylation is a critical determinant of biological function. The most common site for glycosylation is the hydroxyl group at the C-3 position. However, glycosylation can occur at other positions, including C-7, C-5, C-3', and C-4'. Studies on the structure-activity relationship have revealed that modifications to the quercetin structure, such as glycosylation, can alter its biological effects. For instance, the 3-hydroxyl group is considered important for the antioxidant activity of quercetin, and its modification can sometimes reduce this specific effect when compared to the aglycone in vitro.

The type and complexity of the sugar attached also play a crucial role. Common monosaccharides found in quercetin glycosides include glucose, galactose, rhamnose, and xylose. Disaccharides, such as rutinose or gentiobioside, introduce greater structural complexity. The nature of the sugar affects how the molecule is absorbed and metabolized. For example, a study in rats indicated that quercetin-3-O-glucoside (isoquercitrin) was absorbed more readily than quercetin-3-O-rhamnoside. In the case of Quercetin-3,7-di-O-beta-D-gentiobioside, the presence of two large disaccharide (gentiobioside) units at both the C-3 and C-7 positions creates a highly polar and water-soluble molecule, which significantly influences its interaction with biological targets compared to simpler monosaccharide derivatives.

Position of GlycosylationAttached Sugar TypeGeneral Impact on Bioactivity
C-3 Monosaccharide (e.g., glucose)Often increases solubility and bioavailability compared to the aglycone. Can modulate antioxidant and anti-inflammatory activities.
C-3 Disaccharide (e.g., rutinose)Bioavailability can be lower than some monosaccharides due to the need for enzymatic hydrolysis.
C-7 Monosaccharide or DisaccharideInfluences solubility and interaction with specific enzymes or receptors.
C-4' MonosaccharideCan alter the electronic properties of the B-ring, affecting antioxidant potential.
Multiple Positions (e.g., C-3 and C-7) Disaccharides (e.g., gentiobioside)Leads to a significant increase in molecular size and polarity, which dictates unique interactions with biological targets, such as the observed inhibition of specific enzymes.

Comparative Analysis of this compound with Other Quercetin Glycosides and Aglycone Forms

When comparing the biological activities of quercetin glycosides, it is essential to consider both the aglycone (quercetin) and its various glycosidic forms. Quercetin aglycone often exhibits high potency in in-vitro assays, particularly in antioxidant capacity tests, due to its free hydroxyl groups. However, its low solubility and poor bioavailability can limit its effectiveness in vivo.

Glycosides generally possess improved stability and water solubility compared to their aglycone form. This can lead to better absorption and distribution in biological systems, potentially resulting in superior in vivo bioactivity despite having lower in vitro activity in some assays. For instance, some studies have reported that quercetin O-glycosides, such as isoquercitrin (B50326), exhibit superior antioxidant and cytoprotective effects compared to the quercetin aglycone in cellular models. The specific sugar moiety is a key factor; the bioavailability of quercetin-3-O-glucoside has been shown to be higher than that of quercetin-3-O-rutinoside (rutin).

This compound, with its two large disaccharide chains, represents a structurally complex glycoside. Its specific biological activities have been linked to this unique structure. Research has identified it as an inhibitor of glutathione S-transferase from Schistosoma bovis (Sb28GST), with an IC50 of 0.13 mM, suggesting its potential in the development of anti-schistosome agents. It has also been shown to bind to chemosensory proteins in the sweetpotato weevil, Cylas formicarius, indicating a role in insect-plant interactions. These activities are distinct from the more broadly studied antioxidant or anti-inflammatory effects of simpler quercetin glycosides and are directly attributable to its complex glycosylation pattern.

CompoundKey Structural FeatureKnown Biological Activity/Property
Quercetin (Aglycone) Pentahydroxyflavone, no sugar moietiesHigh in vitro antioxidant activity but low water solubility and bioavailability.
Isoquercitrin (Quercetin-3-O-glucoside) Single glucose unit at C-3 positionHigher bioavailability than quercetin aglycone and rutin (B1680289). Shows potent antioxidant and cytoprotective effects.
Rutin (Quercetin-3-O-rutinoside) Rutinose (disaccharide) at C-3 positionLower bioavailability compared to some monosaccharide glycosides.
This compound Two gentiobioside (disaccharide) units at C-3 and C-7Inhibitor of Sb28GST (IC50: 0.13 mM); binds to insect chemosensory proteins.

Molecular Docking and Computational Chemistry Approaches to Predict Biological Interactions

Molecular docking and computational chemistry have become invaluable tools for predicting and understanding the interactions between flavonoid glycosides and their biological targets. These methods provide insights into binding affinities, specific molecular interactions (such as hydrogen bonds), and the structural basis for the activity of compounds like this compound.

Computational approaches like Density Functional Theory (DFT) are used to analyze the electronic structure and reactivity of quercetin and its derivatives, which helps in understanding their antioxidant mechanisms. Molecular docking simulations predict how a ligand fits into the binding site of a protein. For quercetin glycosides, docking studies have been used to explore interactions with various targets, including enzymes and receptors. The results can guide the rational design of more potent and selective inhibitors.

In the context of this compound, molecular modeling has been used to understand its observed biological activities. It is a potential inhibitor of Enterococcus faecium nicotinate nucleotide adenylyltransferase (EfNNAT), with studies suggesting it binds to the enzyme through hydrogen bonds and water bridges. Furthermore, docking studies have shown its ability to bind to specific chemosensory proteins (CSPs) and odorant-binding proteins (OBPs) in insects, such as CforCSP5 and CforOBP3, with high affinity (Ki values of 1.429 μM and 3.697 μM, respectively). These computational predictions support the hypothesis that this compound is involved in the recognition of host plant volatiles by insects.

Compound/AnalogTarget ProteinComputational MethodKey Finding
This compound Chemosensory Protein CforCSP5 (from Cylas formicarius)Molecular DockingPredicted to bind with a high affinity (Ki: 1.429 μM), suggesting a role in host plant recognition.
This compound Odorant-Binding Protein CforOBP3 (from Cylas formicarius)Molecular DockingPredicted to bind with a high affinity (Ki: 3.697 μM).
This compound Nicotinate nucleotide adenylyltransferase (EfNNAT)Molecular ModelingPredicted to bind to the enzyme via hydrogen bonds and water bridges.
Quercetin Glycosides (General) Peroxisome proliferator-activated receptor-α (PPAR-α)Molecular DockingFlavonol mono-glycosides were identified as potent PPAR-α ligands.
Quercetin-3-7-di-O-β-D-glucopyranoside B-cell lymphoma 2 (Bcl-2)Molecular DockingA structurally similar compound was found to inhibit the growth of human leukemia cells.

Design and Synthesis of Analogs for Enhanced Bioactivity or Specific Target Modulation

The design and synthesis of analogs of naturally occurring compounds is a common strategy in drug discovery to improve their therapeutic properties. For quercetin and its glycosides, chemical modifications are undertaken to enhance bioavailability, increase stability, or improve target specificity. Given the limitations of the quercetin aglycone, such as low water solubility, synthesizing derivatives is a key area of research.

Strategies for creating analogs include regioselective acylation, alkylation, and the synthesis of novel glycosides. For example, regioselective acylation of the hydroxyl group at C-3 has been explored to improve quercetin's water solubility and lipophilicity, which can lead to enhanced antiplatelet activity. The synthesis of novel quercetin derivatives containing moieties like quinoline has been shown to produce compounds with potent antitumor activity, in some cases exceeding that of existing drugs like cisplatin.

For a complex molecule like this compound, the design of analogs could follow several approaches. One strategy would be to maintain the core diglycosylated structure, which confers high water solubility, while modifying the peripheral hydroxyl groups on the sugar units. Acylation or methylation of these sugar hydroxyls could modulate the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Another approach could involve enzymatic synthesis to create novel glycosides, attaching different sugars or altering the linkages to fine-tune the molecule's interaction with specific biological targets. Such modifications would aim to enhance the known activities, like the inhibition of Sb28GST, or to explore new therapeutic applications by modulating its interaction with other biological systems.

Pharmacokinetic Profiles and Bioavailability Considerations in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in vivo

The absorption, distribution, metabolism, and excretion (ADME) of quercetin (B1663063) glycosides are fundamentally dictated by the nature and complexity of their sugar attachments. For a large and complex molecule like Quercetin-3,7-di-O-beta-D-gentiobioside, which features two bulky gentiobiose (a disaccharide of glucose) units, its journey through the body is expected to be intricate.

Absorption: Flavonoid glycosides are generally not absorbed in their intact form from the stomach acs.org. The primary sites of absorption are the small and large intestines. However, the mechanism of absorption is highly dependent on the type of sugar moiety.

Small Intestine: Some simpler glycosides, particularly glucosides, can be hydrolyzed by brush border enzymes like lactase-phlorizin hydrolase (LPH) to release the quercetin aglycone, which can then be absorbed nii.ac.jpfoodandnutritionjournal.org. Alternatively, some glucosides may be actively transported into enterocytes via the sodium-dependent glucose co-transporter 1 (SGLT1) foodandnutritionjournal.orgfoodandnutritionjournal.org. Given the disaccharide nature of the gentiobiose units, it is unlikely that this compound would be a substrate for these small intestine-based transport or hydrolysis mechanisms, which are typically specific for monosaccharides tandfonline.com.

Large Intestine: It is more plausible that this compound would transit largely unabsorbed to the colon. Here, the gut microbiota, which possess a vast array of enzymes including β-glucosidases, would be responsible for the stepwise hydrolysis of the gentiobiose moieties to release the quercetin aglycone researchgate.netnih.govtandfonline.com. This process is analogous to the metabolism of rutin (B1680289) (quercetin-3-O-rutinoside), another complex glycoside, whose absorption is delayed and occurs in the lower intestine following microbial deglycosylation acs.org. This delayed absorption in the colon is generally less efficient than absorption in the small intestine tandfonline.com.

Metabolism: Once the quercetin aglycone is liberated, it undergoes extensive first-pass metabolism in the enterocytes of the intestinal wall and subsequently in the liver mdpi.comnih.gov. The primary metabolic pathways are conjugation reactions, including glucuronidation, sulfation, and methylation tandfonline.comjfda-online.com. As a result, after oral administration of a quercetin glycoside, the parent compound is typically not detected in systemic circulation; instead, various conjugated metabolites of quercetin are found jfda-online.comjfda-online.com. These metabolites are the predominant forms circulating in the bloodstream.

Distribution: After entering circulation, the conjugated quercetin metabolites are distributed throughout the body. Studies with other quercetin forms have shown distribution to various tissues, with the highest concentrations often found in the liver and kidneys, reflecting their roles in metabolism and excretion nih.gov.

Excretion: The polar conjugated metabolites are eliminated from the body primarily through urine and bile nih.gov. Biliary excretion can lead to enterohepatic recirculation, where metabolites are returned to the intestine and may be subject to further metabolism by the gut microbiota mdpi.com.

Comparative Bioavailability of this compound and Related Quercetin Glycosides in Preclinical Models

The bioavailability of quercetin is critically influenced by the glycoside it is attached to. Studies in rats have consistently shown that simpler glucosides lead to higher and faster absorption compared to more complex glycosides like rutin nih.govscilit.com.

A study in rats directly compared the plasma concentrations of quercetin metabolites after oral administration of equimolar amounts of quercetin aglycone, quercetin-3-O-glucoside (isoquercitrin), quercetin-3-O-rhamnoside, and rutin. The results demonstrated that quercetin-3-O-glucoside yielded a threefold higher plasma concentration of metabolites compared to the aglycone, indicating superior absorption nih.govscilit.com. In stark contrast, the plasma concentration after rutin administration was significantly lower, and it was undetectable after administration of the rhamnoside form nih.gov. This underscores the profound negative impact of complex sugar moieties on bioavailability.

Based on these findings, the bioavailability of this compound is predicted to be very low, likely even lower than that of rutin. The presence of two large disaccharide units would necessitate extensive and slow enzymatic cleavage by the colonic microbiota, leading to delayed and inefficient release of the absorbable quercetin aglycone.

Table 1: Comparative Plasma Concentrations of Quercetin Metabolites in Rats This interactive table summarizes findings from a study comparing different quercetin forms. Note that data for this compound is not available and its position is hypothesized based on its structure.

Compound AdministeredRelative Bioavailability (Compared to Aglycone)Primary Site of AbsorptionSpeed of Absorption
Quercetin-3-O-glucosideHigh (Approx. 300%)Small IntestineFast
Quercetin AglyconeModerate (100%)Stomach, Small IntestineModerate
Rutin (Quercetin-3-O-rutinoside)Low (Approx. 25%)Large IntestineSlow / Delayed
This compound Predicted to be Very Low Large Intestine Very Slow / Delayed

Data derived from studies in rats nih.govcambridge.org.

Factors Influencing Oral Bioavailability and Systemic Exposure

The systemic exposure to quercetin following oral administration of its glycosides is governed by several interconnected factors. For this compound, these factors collectively suggest a profile of poor bioavailability.

Structure of the Glycoside: This is the most critical factor foodandnutritionjournal.org. The large molecular size and high polarity conferred by the two gentiobiose units would hinder passive diffusion across intestinal membranes nih.gov. Furthermore, as discussed, these complex sugars are not substrates for the efficient hydrolysis and transport systems in the small intestine, relegating their metabolism to the less efficient colonic microbiota acs.orgtandfonline.com.

Gut Microbiota Composition: The composition and metabolic activity of an individual's gut microbiome are crucial for the deglycosylation of complex glycosides researchgate.netnih.gov. Variability in the abundance and efficacy of bacterial β-glucosidases among animal subjects can lead to significant inter-individual differences in the extent and rate of absorption.

Food Matrix: The presence of other dietary components can influence bioavailability. For instance, dietary fats can sometimes enhance the absorption of lipophilic compounds like quercetin aglycone, although the impact on a highly glycosylated precursor is less clear foodandnutritionjournal.org.

Implications for Preclinical Efficacy and Drug Development

The predicted poor oral bioavailability of this compound has significant implications for its evaluation in preclinical efficacy studies and its potential development as a therapeutic agent.

Interpreting in vivo Efficacy: If oral administration of this compound demonstrates biological activity in animal models, it may not be due to the systemic action of the parent compound. The observed effects could be attributed to:

The local action of the intact glycoside within the gastrointestinal tract.

The bioactivity of the quercetin aglycone released in the colon.

The systemic effects of various phenolic acid metabolites produced by the colonic microbiota following the breakdown of the quercetin ring structure researchgate.nettandfonline.com.

The systemic effects of the low levels of conjugated quercetin metabolites that are absorbed.

Challenges in Drug Development: The low and variable absorption poses a major hurdle for development. Achieving therapeutic systemic concentrations of quercetin metabolites from this precursor would likely require very high doses, which may not be feasible. The reliance on gut microbiota for activation introduces a high degree of inter-individual variability, making predictable dosing a significant challenge foodandnutritionjournal.org.

Future Directions: To properly assess the therapeutic potential of this compound, future research is essential. Foundational preclinical pharmacokinetic studies are required to quantify its absorption, identify its major metabolites, and determine its actual bioavailability. Should the compound exhibit promising bioactivity, development efforts would likely need to focus on bioavailability enhancement strategies, such as the creation of novel delivery systems or enzymatic modification of the compound prior to administration. Without such studies, the true potential of this complex natural product remains speculative.

Advanced Research Directions and Future Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks

Future investigations into Quercetin-3,7-di-O-beta-D-gentiobioside will prioritize the identification of its specific molecular targets and the signaling pathways it modulates. Research on the closely related compound, Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside, has demonstrated lipid-lowering activity, specifically by reducing triglyceride levels in HepG2 cells at a concentration of 30 µM. caymanchem.com This finding suggests that a key future research direction will be to explore its impact on lipid metabolism pathways, including key enzymes and transcription factors involved in lipogenesis and fatty acid oxidation.

Furthermore, studies on the aglycone, quercetin (B1663063), have shown that it can suppress neuroinflammatory processes by downregulating pro-inflammatory cytokines through pathways involving NF-kB and iNOS. nih.gov A critical area for future study will be to determine if this compound retains, enhances, or alters these anti-inflammatory activities and to map the specific signaling cascades it affects. Identifying novel protein kinases, transcription factors, and receptors that directly bind to this glycoside will be crucial for a comprehensive understanding of its mechanism of action.

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the integration of omics technologies is essential. While proteomic analyses have been conducted on K562 cells treated with the parent compound quercetin, highlighting early molecular events leading to cytotoxicity, similar in-depth studies on the gentiobioside derivative are a necessary next step. mdpi.com

Future research should employ proteomics to map the global changes in protein expression in various cell types following treatment with this compound. This can reveal novel biomarkers of its activity and uncover entire pathways that are perturbed. In parallel, metabolomics will be invaluable for tracking the metabolic fate of the compound itself and for understanding its impact on endogenous metabolite profiles. This dual-omics approach will provide a comprehensive "molecular signature" of the compound's activity, elucidating its mechanism of action and identifying potential off-target effects in a systematic and unbiased manner.

Exploration of Synergistic Effects with Other Phytochemicals

The potential for synergistic interactions between this compound and other phytochemicals is a promising area for future therapeutic development. Research on other quercetin glycosides has already demonstrated the viability of this approach. For instance, a synergistic antiproliferative effect was observed when combining apple extracts with quercetin 3-beta-d-glucoside in treating MCF-7 human breast cancer cells. nih.gov This combination resulted in a significant reduction in the effective concentration needed for both the extract and the compound to inhibit cancer cell proliferation. nih.gov

Future studies should systematically screen for synergistic combinations of this compound with other flavonoids, polyphenols, and even conventional therapeutic agents. Such combinations could enhance therapeutic efficacy, overcome resistance mechanisms, and reduce the required concentrations of individual compounds. Investigating these interactions will be crucial for developing novel, multi-component therapies for a range of complex diseases.

Development of Advanced Delivery Systems for Improved Bioavailability in Preclinical Models

A significant hurdle for the therapeutic application of many flavonoids, including quercetin and its large glycosides, is their low oral bioavailability. researchgate.netnih.gov The poor solubility, limited absorption, and rapid metabolism of these compounds curtail their clinical potential. researchgate.netmdpi.com Therefore, a major focus of future research will be the development of advanced delivery systems tailored for this compound.

Various strategies developed for quercetin can be adapted and optimized for its gentiobioside derivative. These systems are designed to enhance solubility, protect the compound from degradation, and facilitate its absorption and targeted delivery. researchgate.netnih.gov Preclinical evaluation of these formulations in animal models will be essential to validate their ability to improve the pharmacokinetic profile and, consequently, the in vivo efficacy of this compound.

Table 1: Advanced Delivery Systems for Flavonoids
Delivery System TypeDescriptionPotential Advantages for this compound
NanosuspensionsSub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. nih.govIncreases surface area for dissolution, improving solubility and absorption rate. nih.gov
HydrogelsThree-dimensional polymer networks that can encapsulate compounds, offering sustained release. researchgate.netnih.govProvides protection in the gastrointestinal tract and allows for controlled, sustained release. nih.gov
Phospholipid ComplexesFormation of complexes with phospholipids (B1166683) to create more lipophilic structures. researchgate.netEnhances lipid membrane permeability and improves absorption. researchgate.net
Solid DispersionsDispersion of the compound in an inert carrier matrix at the solid state. researchgate.netImproves wettability and dissolution rate of poorly soluble compounds. researchgate.net
Micro/Nano-encapsulationEncapsulating the compound within a polymer or lipid shell. researchgate.netnih.govProtects the compound from enzymatic degradation and pH changes, enabling targeted release. mdpi.com

Biotechnological Approaches for Sustainable Production and Structural Diversification

The reliance on extraction from plant sources for complex phytochemicals like this compound can be a bottleneck due to low yields and batch-to-batch variability. Future research will increasingly focus on biotechnological methods for sustainable production and for creating novel derivatives. This includes the use of microbial fermentation and enzymatic synthesis.

By identifying and engineering the specific glycosyltransferases (UGTs) involved in the biosynthesis of this compound, it may be possible to develop microbial cell factories (e.g., in E. coli or yeast) for its large-scale, controlled production. Furthermore, enzymatic and chemoenzymatic approaches can be used for structural diversification, creating novel analogues of this compound with potentially improved activity, specificity, or bioavailability. This strategy mirrors successful efforts in synthesizing other complex quercetin glycosides, such as quercetin-3-O-β-d-glucuronide. researchgate.net

Application in Veterinary Medicine and Animal Health Research

The biological activities of this compound suggest potential applications in veterinary medicine, an area that remains largely unexplored. While currently supplied for research use only, its intrinsic properties warrant investigation for animal health. selleckchem.com For example, the lipid-lowering effects observed with a closely related compound could be relevant for managing metabolic disorders in companion animals or livestock. caymanchem.com

Future preclinical studies in relevant animal models are needed to explore its efficacy for conditions pertinent to veterinary science, such as inflammation, metabolic syndrome, and oxidative stress-related diseases. Research into its potential as a feed additive to improve animal health, growth performance, or to act as an antioxidant in animal nutrition also represents a significant and untapped avenue for future investigation.

Q & A

Q. What methodologies are recommended for isolating Quercetin-3,7-di-O-beta-D-gentiobioside from plant matrices?

Isolation typically involves ethanol or methanol extraction followed by chromatographic purification. For example, column chromatography with silica gel or Sephadex LH-20 can separate glycosides based on polarity, while HPLC with UV detection (e.g., at 254 nm or 365 nm) ensures purity . Key steps include:

  • Solvent selection : Ethanol/water mixtures (e.g., 70% ethanol) optimize flavonoid solubility.
  • Fractionation : Use gradient elution (e.g., ethyl acetate:methanol:water) to resolve closely related glycosides.
  • Validation : Compare retention times and spectral data (UV-Vis, MS) with reference standards .

Q. How is the structural elucidation of this compound performed?

A combination of spectroscopic techniques is critical:

  • NMR :
    • 1H-NMR : Signals at δ 5.0–6.0 ppm indicate anomeric protons of gentiobioside (β-1→6 linkage).
    • 13C-NMR : Carbons at ~105–110 ppm confirm glycosidic bonds; quercetin aglycone peaks (e.g., C-2 at δ 146 ppm) distinguish substitution patterns .
  • Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 757.18 (C₃₃H₄₀O₂₂) confirms the molecular formula .
  • Circular Dichroism (CD) : Verifies β-D-configuration of sugar moieties .

Q. What in vitro assays are suitable for initial screening of its bioactivity?

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values), FRAP (ferric reducing power), and lipid peroxidation inhibition in cell-free systems .
  • Anti-inflammatory : Measure inhibition of NO production in LPS-induced macrophages (e.g., RAW 264.7 cells) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., U87 glioblastoma) with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized?

Regioselective glycosylation is challenging due to quercetin’s five hydroxyl groups. A validated approach includes:

  • Protecting Groups : Temporarily block reactive sites (e.g., 5-OH with acetyl groups).
  • Glycosylation Conditions : Use peracetylated glucose donors (e.g., 1-bromoglucose) with K₂CO₃ in 1,4-dioxane to favor 3- and 7-OH positions .
  • Yield Improvement : Optimize reaction time (24–48 hr) and temperature (60–80°C) to achieve >65% yield .

Q. What mechanisms underlie its potential therapeutic effects in diabetic kidney disease (DKD)?

  • Podocyte Protection : Modulates TRPC6 pathways to reduce cytoskeletal rearrangement (e.g., synaptopodin/nephrin upregulation) .
  • Anti-inflammatory Action : Suppresses TNF-α, IL-1β, and NF-κB signaling in high glucose-induced renal cells .
  • Synergy : Combinatorial effects with hyperoside and isoquercetin enhance efficacy .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Meta-Analysis : Pool data from multiple studies using fixed/random effects models to identify trends.
  • Mechanistic Validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

Q. What advanced analytical strategies resolve structural ambiguity in glycosylation patterns?

  • 2D NMR : HSQC and HMBC correlate sugar protons with aglycone carbons to confirm linkage positions .
  • Enzymatic Hydrolysis : Treat with β-glucosidase to cleave gentiobioside, then analyze fragments via LC-MS/MS .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Methodological Guidelines

Q. How to design a robust dose-response study for this compound?

  • Dose Range : Test 0.1–100 µM, based on prior IC₅₀ values (e.g., 8.4 µM in U87 cells ).
  • Controls : Include quercetin aglycone and gentiobiose as comparators.
  • Replicates : Use ≥3 biological replicates with technical triplicates to ensure statistical power (p<0.05) .

Q. What quality control measures are essential for reproducibility?

  • Purity : Confirm ≥95% purity via HPLC (C18 column, 280 nm detection) .
  • Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles .
  • Batch Consistency : Document NMR/MS spectra for each synthesis batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.